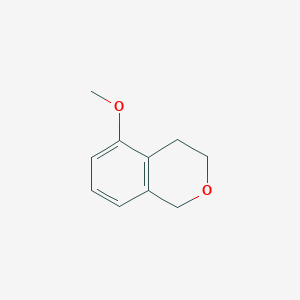
5-Methoxyisochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyisochroman is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring The methoxy group at the 5-position of the benzene ring distinguishes this compound from other isochromans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisochroman typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methoxyphenyl)ethanol under acidic conditions. The reaction proceeds through an intramolecular Friedel-Crafts alkylation, forming the isochroman ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and catalysts to enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyisochroman undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzene ring can be hydrogenated to form a dihydroisochroman.
Substitution: Electrophilic aromatic substitution can occur at positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: this compound-4-one.
Reduction: 5-Methoxy-1,2,3,4-tetrahydroisochroman.
Substitution: Various substituted isochromans depending on the electrophile used.
Scientific Research Applications
5-Methoxyisochroman has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Methoxyisochroman in biological systems involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyisochroman-4-one: An oxidized derivative with a carbonyl group.
5-Methoxy-1,2,3,4-tetrahydroisochroman: A reduced form with a saturated ring system.
3,7-Dimethyl-1,8-dihydroxy-6-methoxyisochroman: A structurally related compound with additional functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and interactions. Its distinct structure makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
182949-91-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-methoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H12O2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4H,5-7H2,1H3 |
InChI Key |
TZPQEYRYBWSVNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


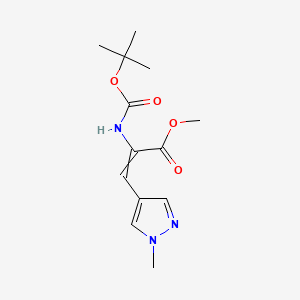
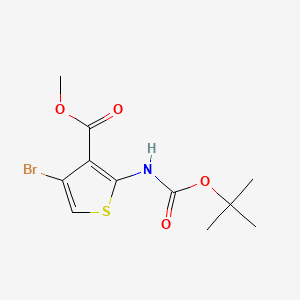
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
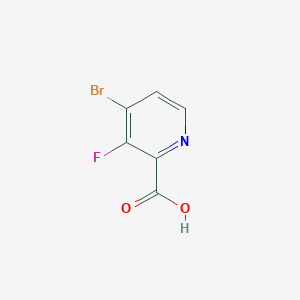
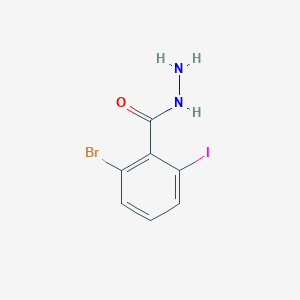

![Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate](/img/structure/B13681253.png)
![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)
![7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13681257.png)
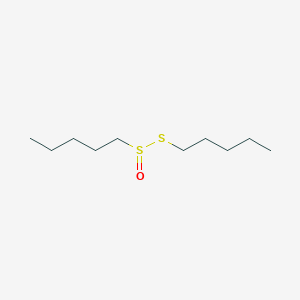
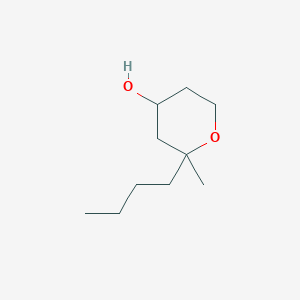

![6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine](/img/structure/B13681261.png)
![4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13681263.png)
